3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide
Overview
Description
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide is a chemical compound belonging to the class of benzoxazines Benzoxazines are characterized by a fused benzene and oxazine ring structure, and this particular compound features a carbohydrazide group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazine ring. This reaction is usually carried out in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced by reacting the benzoxazine intermediate with hydrazine. This step may require specific reaction conditions, such as heating or the use of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding hydrazine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrazine (N2H4) is typically used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Hydrazine derivatives.
Substitution Products: Derivatives with different functional groups introduced into the benzoxazine ring.
Scientific Research Applications
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activity, making it useful in the development of new drugs or bioactive molecules.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: The compound may find applications in the production of materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce its therapeutic effects. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: This compound is structurally similar but has a carboxylic acid group instead of a carbohydrazide group.
3-Hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethylpropanoic acid: Another structurally related compound with a different functional group.
Uniqueness: 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts different chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-8-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-12-9(14)5-2-1-3-6-8(5)15-4-7(13)11-6/h1-3H,4,10H2,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZHFKHKLRLCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2O1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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